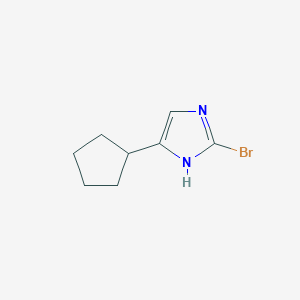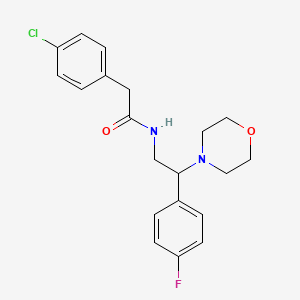
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide, also known as DPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPAA is a member of the family of phenoxyacetamide compounds, which have been shown to have a variety of biological activities. In
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have anti-tumor activity in vitro and in vivo, and may be a promising lead compound for the development of new cancer therapies.
Another area of interest is in the study of the role of ion channels in cellular physiology. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to modulate the activity of certain ion channels, and may be a useful tool for investigating their function.
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been shown to interact with a variety of cellular targets, including ion channels and enzymes involved in cellular signaling pathways. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may also induce cell death through the activation of apoptotic pathways.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to modulate the activity of ion channels involved in the regulation of neuronal excitability. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may also have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide is its relatively simple synthesis method, which makes it readily accessible for use in laboratory experiments. However, 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions. Additionally, the exact mechanisms of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide are not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide. One area of interest is in the development of new cancer therapies based on 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide and other phenoxyacetamide compounds. Additionally, further investigation into the mechanisms of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may provide insight into the role of ion channels and other cellular targets in cellular physiology. Finally, the development of new methods for synthesizing and characterizing 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may enable more efficient and effective use of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 2,4-dibromophenol with ethyl chloroacetate, followed by the addition of phenethylamine. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO2/c17-13-6-7-15(14(18)10-13)21-11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSZQZICBJKKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide](/img/structure/B2388980.png)

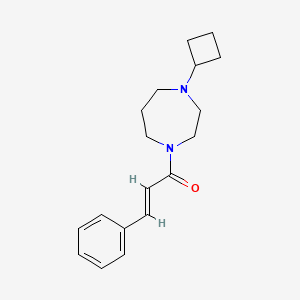
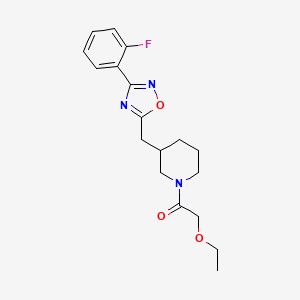
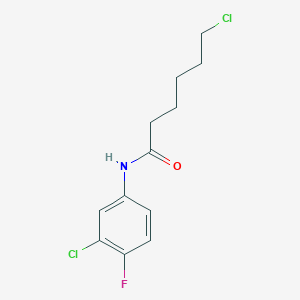

![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388993.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)
